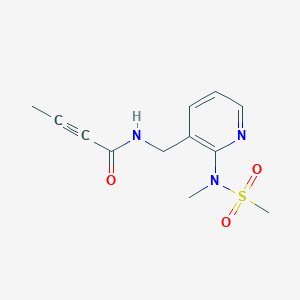

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide

Description

N-((2-(N-Methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide is a synthetic small molecule featuring a pyridine ring substituted with an N-methylmethylsulfonamido group at the 2-position and a but-2-ynamide moiety linked via a methylene bridge. This compound has garnered attention as a structural motif in kinase inhibitor design, particularly due to its sulfonamide and acetylene functionalities, which may enhance binding affinity and metabolic stability . While its standalone biological activity remains understudied, it serves as a critical intermediate or fragment in synthesizing larger bioactive molecules targeting enzymes like Focal Adhesion Kinase (FAK) .

Properties

IUPAC Name |

N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-4-6-11(16)14-9-10-7-5-8-13-12(10)15(2)19(3,17)18/h5,7-8H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZKONAUHWXPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=C(N=CC=C1)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the methylsulfonamido group. The final step involves the addition of the but-2-ynamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is frequently incorporated into complex inhibitors, as evidenced by its role in the synthesis of compounds 55 and 65 from and 3. Below is a comparative analysis of these derivatives:

Key Observations:

Core Retention : The target compound’s pyridine-sulfonamide motif is retained in 55 and 65 , suggesting its role in maintaining target binding interactions.

Functional Additions :

- 55 introduces a pyrimidine-chloro group and cyclobutenedione, which may enhance π-π stacking and hydrogen bonding with FAK’s ATP-binding pocket.

- 65 adds an acrylamide group, enabling covalent binding to cysteine residues in the kinase active site .

Synthetic Efficiency : The target’s modular structure allows efficient coupling with other pharmacophores, as seen in the moderate yields (50–58%) of 55 and 65 .

Role in Kinase Inhibitor Design

In contrast:

Limitations and Opportunities

- Lack of Standalone Data : The target’s isolated biochemical activity remains uncharacterized, limiting direct efficacy comparisons.

- Synergy with Other Groups : Derivatives like 65 demonstrate that combining the target’s core with electrophilic warheads (e.g., acrylamide) can enhance potency and selectivity.

Biological Activity

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.35 g/mol. Its structure includes a pyridine ring, which is known for its role in biological activity through interactions with various enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₃S |

| Molecular Weight | 296.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396846-70-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. The compound may function as an enzyme inhibitor or modulator, influencing pathways related to:

- Signal Transduction : It can affect cellular signaling pathways, potentially altering gene expression and metabolic processes.

- Protein Binding : Its unique structure allows it to bind to proteins, which may inhibit or enhance their activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against various cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Properties

Additionally, the compound has been evaluated for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .

Case Studies

- In Vivo Studies : In a study involving animal models, this compound was administered to evaluate its efficacy against tumor growth. Results showed a reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

- Enzyme Inhibition Studies : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively reduce enzyme activity, leading to decreased substrate conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.